Tandutinib hydrochloride, also referred to as MLN518 or CT53518, is a small molecule that acts as a potent antagonist of the Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit. It has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute myeloid leukemia (AML) where FLT3 mutations are prevalent. Tandutinib inhibits the phosphorylation of these kinases, thereby interfering with signaling pathways critical for cancer cell survival and proliferation .
Tandutinib hydrochloride is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. It is derived from the quinazoline chemical class, which is known for its diverse biological activities. The compound is synthesized through various chemical reactions involving starting materials that lead to the formation of its active structure .
The synthesis of tandutinib hydrochloride has been optimized to improve yields and purity. One reported method involves the reaction of 4-isopropoxyphenylamine with trichloromethyl chloroformate, followed by coupling with piperazine. This method yields tandutinib with high purity (>99% HPLC) after recrystallization .
Another approach includes O-alkylation of methyl 3,4-dihydroxybenzoate, followed by nitration and catalytic hydrogenation to form the desired quinazoline derivative. The final product is obtained as a hydrochloride salt, ensuring enhanced solubility and stability .
The molecular formula of tandutinib hydrochloride is CHClNO. Its structure features a quinazoline core substituted with various functional groups that enhance its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the active sites of target kinases, inhibiting their function.
Tandutinib undergoes several key reactions during its synthesis:
Tandutinib exerts its effects primarily through inhibition of FLT3, PDGFR, and c-Kit signaling pathways. By binding to the ATP-binding site of these kinases, tandutinib prevents autophosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation and survival.
These properties make tandutinib hydrochloride an attractive candidate for further research in oncology .
Tandutinib hydrochloride has significant potential in scientific research, particularly in oncology:
Tandutinib hydrochloride (also known as MLN518 or CT53518) is a quinazoline-based small molecule inhibitor designed to target the Fms-like tyrosine kinase 3 receptor with high potency. Its chemical structure features a piperazine carboxamide core that facilitates binding to the adenosine triphosphate pocket of the Fms-like tyrosine kinase 3 kinase domain. Structural analyses reveal that tandutinib forms critical hydrogen bonds with the hinge region residue Cys694 and gatekeeper residue Phe691, stabilizing the kinase in an inactive conformation [1] [4]. This binding mode is particularly effective against Fms-like tyrosine kinase 3 proteins harboring internal tandem duplication mutations, which occur in approximately 25% of acute myeloid leukemia cases and confer constitutive activation [1] [5].
The compound demonstrates significant inhibitory activity against Fms-like tyrosine kinase 3 internal tandem duplication with a half-maximal inhibitory concentration of 0.22 μM in biochemical assays [3]. Cellular studies using Fms-like tyrosine kinase 3 internal tandem duplication-positive acute myeloid leukemia cell lines (Molm-14, Molm-13, MV4-11) show tandutinib inhibits autophosphorylation of Fms-like tyrosine kinase 3 internal tandem duplication with a half-maximal inhibitory concentration range of 10-100 nM, correlating with reduced proliferation and induction of apoptosis [3] [6]. In a phase 1 clinical trial, tandutinib treatment resulted in significant reductions in peripheral and bone marrow blasts in two of five evaluable acute myeloid leukemia patients with Fms-like tyrosine kinase 3 internal tandem duplication mutations at doses of 525 mg and 700 mg twice daily [1].
Table 1: Inhibitory Profile of Tandutinib Against Fms-Like Tyrosine Kinase 3 Mutations
| Fms-Like Tyrosine Kinase 3 Variant | Biochemical Half-Maximal Inhibitory Concentration (μM) | Cellular Half-Maximal Inhibitory Concentration (nM) | Clinical Evidence |
|---|---|---|---|
| Internal tandem duplication mutation | 0.22 | 10-100 | Blast reduction in 2/5 patients |
| Wild-type | 0.52 | 200-500 | Limited activity observed |
| D835 activation loop mutation | Not determined | >1000 | Resistance reported |
While tandutinib shows efficacy against Fms-like tyrosine kinase 3 internal tandem duplication, its activity against activation loop mutations (e.g., D835Y/V/F) is substantially reduced due to steric hindrance and altered kinase domain dynamics [5] [6]. This differential sensitivity highlights the structural constraints of tandutinib binding and its limitation in addressing the full spectrum of Fms-like tyrosine kinase 3 mutations in acute myeloid leukemia.
Beyond Fms-like tyrosine kinase 3, tandutinib exhibits potent inhibition against other type III receptor tyrosine kinases, particularly c-Kit and platelet-derived growth factor receptor β. This cross-reactivity stems from structural conservation within the adenosine triphosphate binding pockets of these kinases. Biochemical analyses demonstrate tandutinib inhibits c-Kit with a half-maximal inhibitory concentration of 0.17 μM and platelet-derived growth factor receptor β with a half-maximal inhibitory concentration of 0.20 μM [3] [4]. The compound's quinazoline scaffold enables similar binding interactions with c-Kit and platelet-derived growth factor receptor β as observed with Fms-like tyrosine kinase 3, particularly through hydrogen bonding with conserved residues in the hinge region [4].
Table 2: Comparative Inhibition of Type III Receptor Tyrosine Kinases by Tandutinib
| Target Kinase | Biochemical Half-Maximal Inhibitory Concentration (μM) | Relative Potency vs. Fms-Like Tyrosine Kinase 3 | Biological Implications |
|---|---|---|---|
| Fms-Like Tyrosine Kinase 3 | 0.22 | 1.0 (Reference) | Suppression of acute myeloid leukemia blast proliferation |
| c-Kit | 0.17 | 1.3-fold higher | Potential myelosuppression; activity against gastrointestinal stromal tumors |
| Platelet-Derived Growth Factor Receptor β | 0.20 | 1.1-fold higher | Potential activity against gliomas and stromal cancers |
| Colony-Stimulating Factor 1 Receptor | 3.43 | 15.6-fold lower | Limited clinical relevance |
In cellular models, tandutinib effectively suppresses stem cell factor-mediated c-Kit phosphorylation and platelet-derived growth factor-induced platelet-derived growth factor receptor β activation at nanomolar concentrations [3] [7]. This broad activity against type III receptor tyrosine kinases suggests potential therapeutic applications beyond acute myeloid leukemia, particularly in malignancies driven by c-Kit or platelet-derived growth factor receptor β mutations. However, inhibition of c-Kit raises concerns about hematopoietic toxicity, as c-Kit is essential for normal hematopoiesis. Preclinical studies indicate that tandutinib preferentially inhibits blast colonies from Fms-like tyrosine kinase 3 internal tandem duplication-positive acute myeloid leukemia patients without significantly affecting colony formation by normal human progenitor cells at therapeutic concentrations [3] [7]. This selectivity window provides a therapeutic rationale for tandutinib despite its multi-targeted nature.
Tandutinib demonstrates meaningful selectivity for type III receptor tyrosine kinases when profiled against diverse kinase panels. Kinome-wide screening reveals that tandutinib exhibits >100-fold selectivity against several non-target kinases including epidermal growth factor receptor, fibroblast growth factor receptor, and kinase insert domain receptor (vascular endothelial growth factor receptor 2) [3] [5] [8]. This selectivity profile is attributed to structural differences in the adenosine triphosphate binding pockets, particularly the gatekeeper residues and hinge region conformations that are less compatible with tandutinib's binding mode [5].
The selectivity profile was quantitatively established through competitive binding assays across 60 tyrosine kinases, where tandutinib showed half-maximal inhibitory concentration values >10 μM for epidermal growth factor receptor, fibroblast growth factor receptor 1, and kinase insert domain receptor [3] [9]. This represents at least 50-fold selectivity relative to Fms-like tyrosine kinase 3 inhibition. Additional kinases with minimal inhibition by tandutinib include insulin receptor (>100 μM), Src (>30 μM), Abl (>25 μM), protein kinase C (>50 μM), and mitogen-activated protein kinases (>50 μM) [3] [8].
Table 3: Selectivity Profile of Tandutinib Against Non-Target Kinases
| Non-Target Kinase | Biochemical Half-Maximal Inhibitory Concentration (μM) | Selectivity Ratio (vs. Fms-Like Tyrosine Kinase 3) | Structural Basis of Selectivity |
|---|---|---|---|
| Epidermal Growth Factor Receptor | >10 | >45-fold | Bulkier gatekeeper residue (Thr790) creates steric clash |
| Fibroblast Growth Factor Receptor 1 | >10 | >45-fold | Unique hinge region conformation incompatible with quinazoline binding |
| Kinase Insert Domain Receptor | >10 | >45-fold | Larger hydrophobic pocket requires different inhibitor orientation |
| Colony-Stimulating Factor 1 Receptor | 3.43 | 15.6-fold | Partial conservation of type III receptor tyrosine kinase features |
| Src | >30 | >136-fold | Distinct adenosine triphosphate pocket geometry |
Compared to first-generation Fms-like tyrosine kinase 3 inhibitors (midostaurin, lestaurtinib), tandutinib shows improved selectivity for Fms-like tyrosine kinase 3, c-Kit, and platelet-derived growth factor receptor β versus other kinases [5] [8]. However, when compared to next-generation Fms-like tyrosine kinase 3 inhibitors (gilteritinib, quizartinib), tandutinib exhibits a broader off-target profile, particularly against platelet-derived growth factor receptor β and c-Kit [5]. This relative selectivity profile positions tandutinib as a transitional inhibitor between the non-specific first-generation inhibitors and the more target-specific second-generation compounds.
The selectivity advantages of tandutinib must be balanced against its limitations in addressing Fms-like tyrosine kinase 3 activation loop mutations and its moderate potency against wild-type Fms-like tyrosine kinase 3. While its multi-targeted nature against type III receptor tyrosine kinases may offer therapeutic benefits in heterogeneous malignancies, it also reduces the specific anti-leukemic efficacy attributable solely to Fms-like tyrosine kinase 3 inhibition [5]. Nevertheless, tandutinib's selectivity profile against non-type III receptor tyrosine kinases represents a significant advancement in targeted therapy design, minimizing off-target toxicities associated with broader kinase inhibition while maintaining efficacy against clinically relevant oncogenic drivers [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6